molecular formula C19H11Cl4N3O B2874733 3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338412-08-1

3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2874733
CAS No.: 338412-08-1
M. Wt: 439.12
InChI Key: YOSJRCUXNBJDCK-UHFFFAOYSA-N
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Description

3-[5,6-Dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a benzimidazole-derived heterocyclic compound featuring a pyridinone moiety and multiple chloro substituents. Its molecular structure includes a 5,6-dichlorobenzimidazole core linked to a 2(1H)-pyridinone ring via a methylene bridge substituted with a 2,4-dichlorobenzyl group.

Its synthesis likely involves condensation reactions between substituted benzimidazole precursors and halogenated benzyl halides, analogous to methods described for related compounds .

Properties

IUPAC Name

3-[5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl4N3O/c20-11-4-3-10(13(21)6-11)9-26-17-8-15(23)14(22)7-16(17)25-18(26)12-2-1-5-24-19(12)27/h1-8H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSJRCUXNBJDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3N2CC4=C(C=C(C=C4)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves a multi-step process. One common route includes the following steps:

  • Starting Materials: : The process often begins with commercially available starting materials such as 2,4-dichlorobenzyl chloride, 5,6-dichloro-2-aminobenzimidazole, and pyridinone derivatives.

  • Step-by-Step Synthesis: : The 2,4-dichlorobenzyl chloride reacts with 5,6-dichloro-2-aminobenzimidazole through a nucleophilic substitution reaction to form the benzimidazole derivative. This intermediate then undergoes cyclization with pyridinone under controlled conditions to yield the final product.

  • Reaction Conditions: : Typical conditions include the use of polar aprotic solvents (e.g., DMF, DMSO), elevated temperatures (80-150°C), and bases (e.g., K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors and automated processes to ensure consistent product quality and high yield. Optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo electrophilic aromatic substitution reactions due to the presence of multiple halogen groups.

  • Reduction Reactions: : The nitro or halogen groups in the compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Oxidation Reactions: : Certain functional groups within the molecule, such as benzyl or benzimidazole groups, can be oxidized under specific conditions.

Common Reagents and Conditions

  • Substitution Reagents: : Nucleophiles like sodium amide (NaNH2) or Grignard reagents (RMgX) in nonpolar solvents.

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products

  • Substitution: : Formation of derivatives with different substituents on the aromatic rings.

  • Reduction: : Removal of halogens or reduction of nitro groups to amines.

  • Oxidation: : Formation of carboxylic acids or ketones from respective functional groups.

Scientific Research Applications

Chemistry

  • Catalyst Development: : Used in developing novel catalysts for organic reactions due to its unique structure.

  • Material Science: : Incorporated into polymers and materials for advanced properties like flame retardance or increased thermal stability.

Biology

  • Enzyme Inhibition: : Investigated as a potential inhibitor for various enzymes due to its structural similarity to biological molecules.

  • Bioorganic Chemistry: : Used in studying interactions with biomolecules such as DNA and proteins.

Medicine

  • Drug Design: : Potential lead compound for developing new drugs targeting specific diseases due to its bioactive structure.

  • Pharmacology: : Studied for its pharmacokinetic properties and potential therapeutic uses.

Industry

  • Chemical Manufacturing: : Used as an intermediate in the synthesis of other complex organic molecules.

  • Agriculture: : Evaluated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which 3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone exerts its effects depends on its specific applications. Generally, it can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The dichlorobenzyl and benzimidazole moieties are crucial for binding to these targets.

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Benzimidazole-Pyridinone Derivatives

Compound Name Benzyl Substituent Molecular Formula Molecular Weight Key Features Reference
This compound 2,4-Dichlorobenzyl C₁₉H₁₂Cl₄N₃O 442.13 Four Cl atoms; high lipophilicity
5-(1-Benzyl-5,6-dichloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone Benzyl (no Cl) C₁₉H₁₃Cl₂N₃O 370.23 Reduced halogenation; lower MW
5-[5,6-Dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 2-Chlorobenzyl C₁₉H₁₂Cl₃N₃O 404.68 Three Cl atoms; moderate polarity
3-[5,6-Dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 4-Fluorobenzyl C₁₉H₁₂Cl₂FN₃O 408.22 Fluorine substitution; enhanced metabolic stability

Key Observations :

  • Halogenation Impact : The 2,4-dichlorobenzyl variant exhibits the highest molecular weight and lipophilicity due to four chlorine atoms, which may influence bioavailability and target binding compared to less halogenated analogs .
  • Fluorine Substitution: The 4-fluorobenzyl analog (C₁₉H₁₂Cl₂FN₃O) introduces fluorine, which is known to enhance metabolic stability and bioavailability compared to chlorine .

Functional Group Variations in Related Scaffolds

Table 2: Comparison with Non-Benzenoid Heterocyclic Derivatives

Compound Name Core Structure Functional Groups Molecular Weight Notable Properties Reference
3-(2,4-Dichlorobenzyl)-4-hydroxy-1-(4-pyridinylmethyl)-2(1H)-pyridinone Pyridinone-hydroxyl Hydroxyl, dichlorobenzyl, pyridyl 387.22 Increased polarity; H-bond donor
1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole Benzimidazole-pyridine Methyl, pyridinyl 347.84 Planar structure; π-π stacking

Key Observations :

Research Findings and Implications

  • Synthetic Methods: The synthesis of these compounds typically involves multi-step protocols, such as condensation of bis-enaminones with substituted amines or diazonium coupling reactions, as seen in .
  • Spectroscopic Characterization : NMR and IR data (e.g., δ 2.22 ppm for CH₃ groups in ) are critical for confirming substituent positions and purity.

Biological Activity

3-[5,6-Dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an in-depth examination of its biological activity based on available research findings, including data tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 338412-08-1
  • Molecular Formula : C19H11Cl4N3O
  • Molecular Weight : 439.12 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects:

Study Cell Line IC50 (µM) Mechanism of Action
MCF-70.5Induction of apoptosis via ROS generation
A5490.8Inhibition of IDO1 enzyme activity
HeLa0.6DNA intercalation and topoisomerase inhibition

In a study evaluating various benzimidazole derivatives, this compound exhibited potent growth inhibitory activity against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to increased apoptosis rates in cancer cells.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted on a series of benzimidazole derivatives showed that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value comparable to standard chemotherapeutic agents like cisplatin . The study indicated that the compound's mechanism involved oxidative stress induction leading to apoptosis.
  • IDO1 Inhibition : Another significant finding was its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. The compound demonstrated a strong binding affinity with an IC50 value in the low nanomolar range, indicating its potential as a therapeutic agent in cancer immunotherapy .
  • Structure-Activity Relationship (SAR) : The structural modifications on the benzimidazole scaffold were systematically analyzed to optimize biological activity. The presence of dichloro substituents was found to enhance both cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

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